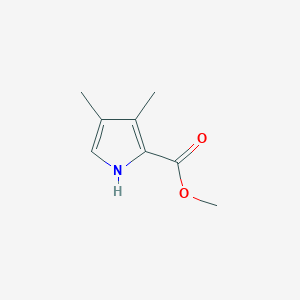

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-9-7(6(5)2)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTZFFSVKAZNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343853 | |

| Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50634-33-8 | |

| Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds, including pharmaceuticals.[1][2] The specific substitution pattern of this molecule, featuring two methyl groups and a methyl carboxylate on the pyrrole core, offers a unique scaffold for the development of novel therapeutic agents and serves as a versatile building block for more complex molecular architectures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and reactivity of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, offering valuable insights for its application in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate are summarized below.

Core Molecular Attributes

The fundamental molecular characteristics of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate are detailed in the following table, with data primarily derived from computational predictions available through the PubChem database.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| CAS Number | 50634-33-8 | [3] |

| PubChem CID | 592724 | [3] |

| IUPAC Name | methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [3] |

| SMILES | CC1=CNC(=C1C)C(=O)OC | [3] |

| InChIKey | DNTZFFSVKAZNPR-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Data

The following table presents key predicted physicochemical parameters that are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3-AA (Lipophilicity) | 1.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Polar Surface Area | 42.1 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

The synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be achieved through the esterification of its corresponding carboxylic acid precursor, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. A standard and reliable method for this transformation is the Fischer esterification.[5][6][7]

Proposed Synthesis Workflow: Fischer Esterification

This protocol describes a plausible and widely accepted method for the synthesis of the target compound.

Caption: Fischer esterification workflow for the synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.[8]

Spectroscopic Characterization

The structural elucidation of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrrole ring, the C5-H proton, the two methyl groups at positions 3 and 4, and the methyl group of the ester functionality. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield (typically in the 160-180 ppm range).[9] The carbons of the pyrrole ring will resonate in the aromatic region, with their specific shifts determined by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the pyrrole ring.

-

C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the methyl ester. The conjugation with the pyrrole ring may shift this peak to a slightly lower wavenumber.[10]

-

C-O Stretch: A peak in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.

-

C-H Stretches: Absorptions for the aromatic and aliphatic C-H bonds will be present in their respective characteristic regions.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (153.18).[3]

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the pyrrole ring itself can also occur. The fragmentation pattern of the parent carboxylic acid shows prominent peaks at m/z 139 (M⁺), 121, and 93, which can provide clues to the fragmentation of the methyl ester.[11]

Reactivity and Chemical Stability

The chemical reactivity of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is governed by the interplay of its functional groups.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing carboxylate group at the 2-position deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole.

-

Ester Group: The methyl ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

-

N-H Group: The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Methyl Groups: The methyl groups at the 3 and 4 positions can potentially undergo oxidation under strong oxidizing conditions.

The compound should be stored at room temperature, protected from light, to ensure its stability.[12]

Applications in Research and Drug Discovery

The structural features of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate make it a valuable scaffold in several areas of chemical research.

-

Medicinal Chemistry: The pyrrole nucleus is a key component of many biologically active molecules.[1] This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications, including as enzyme inhibitors or receptor antagonists. The related compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, is an important intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4]

-

Organic Synthesis: As a functionalized heterocyclic compound, it is a useful building block in the synthesis of porphyrins and other complex macrocycles.[12] The ester group provides a handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

Conclusion

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and an outline of its spectroscopic characterization and reactivity. A comprehensive understanding of these fundamental aspects is crucial for researchers and scientists aiming to utilize this compound in their experimental endeavors and for the development of novel molecules with desired biological activities. Further experimental validation of the predicted physicochemical properties and optimization of the synthetic protocol will undoubtedly enhance the utility of this versatile pyrrole derivative.

References

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. mdpi.com [mdpi.com]

- 11. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

Crystal Structure of Substituted Pyrroles: A Technical Guide to Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its Analogs

Abstract: This technical guide provides a comprehensive analysis of the structural characteristics of 3,4-dimethyl-1H-pyrrole-2-carboxylate derivatives, a class of compounds foundational to medicinal chemistry and materials science. While crystallographic data for the methyl ester is not publicly available, we present a detailed examination of its extremely close analog, Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, as a representative model. This document outlines the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SCXRD). We delve into the molecular geometry, intermolecular interactions, and crystal packing, explaining the causality behind the experimental observations and their implications for drug development professionals. All protocols and structural analyses are grounded in authoritative data to ensure scientific integrity.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in drug discovery and a cornerstone of many natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for designing molecules that can interact with biological targets with high affinity and specificity.[3] Pyrrole derivatives exhibit a vast range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][4] Compounds such as Atorvastatin (Lipitor), a top-selling cholesterol-lowering drug, and Sunitinib (Sutent), a kinase inhibitor for cancer therapy, feature the pyrrole moiety, underscoring its importance in modern medicine.[4]

The specific substitution pattern on the pyrrole ring, such as in 3,4-dimethyl-1H-pyrrole derivatives, critically influences the molecule's conformation, reactivity, and biological interactions.[5] Understanding the precise three-dimensional structure at an atomic level is therefore paramount for rational drug design, enabling researchers to optimize lead compounds for improved efficacy and safety. This guide focuses on elucidating these structural details through the lens of a representative molecule.

Synthesis and Crystallization Workflow

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The workflow is a multi-step process requiring careful control over reaction and crystallization conditions.

Diagram: Synthesis and Crystallization Workflow

Caption: General workflow from chemical synthesis to single crystal growth.

Protocol 1: Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

This protocol is adapted from established literature methods for Knorr-type pyrrole synthesis.[6]

Rationale: The Knorr synthesis is a robust and classical method for creating substituted pyrroles. The use of zinc dust in acetic acid provides the necessary reducing environment to facilitate the cyclization and formation of the pyrrole ring. Each purification step is designed to remove specific impurities: the water quench stops the reaction and precipitates the product, the sodium bicarbonate wash removes excess acid, and column chromatography isolates the target compound from side products.

Methodology:

-

Heat 114 ml of acetic acid in a 1-L round-bottom flask to 85°C.

-

Sequentially add sodium acetate (31.09 g), sodium 2-methyl-3-oxo-1-butene-1-oxide (27.54 g), and diethyl 2-(hydroxyimino)malonate (37.20 g).

-

Add a solution of acetic acid (47 ml) in water (19.6 ml).

-

Increase the reaction temperature to 95°C. Over a period of 45 minutes, carefully add 43.26 g of zinc dust, maintaining the temperature between 95°C and 110°C.

-

After the addition is complete, stir the mixture at 110°C for an additional 45 minutes.[6]

-

Pour the hot reaction mixture into 500 ml of ice water to quench the reaction and precipitate the crude product.[6]

-

Filter the resulting solid and wash thoroughly with water.

-

Dissolve the solid in dichloromethane, wash with a saturated sodium bicarbonate solution, and dry the organic layer with anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure compound.[6]

Protocol 2: Single Crystal Growth

Rationale: The key to growing large, well-ordered single crystals is to allow molecules to slowly and methodically assemble into a crystal lattice. Slow evaporation is a widely used and effective technique. The choice of solvent is critical; it must dissolve the compound but also be volatile enough to evaporate over a period of days to weeks. The ideal solvent allows the solution to become supersaturated gradually, initiating nucleation and controlled crystal growth.

Methodology:

-

Dissolve the purified product (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Allow the solvent to evaporate slowly over several days.

-

Monitor the vial for the formation of well-defined, colorless block-like crystals.[6]

-

Once suitable crystals have formed, carefully harvest them for analysis.

Crystal Structure Elucidation by SCXRD

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Diagram: SCXRD Experimental Workflow

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Methodology:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]

-

As the crystal is rotated, a diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods to find the initial positions of the atoms.

-

The atomic positions and other parameters are "refined" to achieve the best fit between the calculated and observed diffraction data.[6]

Analysis of the Crystal Structure

The following data is for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate , which serves as a robust model for the titular methyl ester. The substitution of a methyl with an ethyl group at the ester position is not expected to significantly alter the core geometry or the primary hydrogen bonding motifs of the pyrrole ring system.

Table 1: Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₃NO₂ | [6] |

| Molecular Weight | 167.20 g/mol | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 7.7485 (2) | [6] |

| b (Å) | 7.0611 (2) | [6] |

| c (Å) | 17.2167 (5) | [6] |

| β (°) | 95.103 (2) | [6] |

| Volume (ų) | 938.24 (5) | [6] |

| Z (Molecules/Unit Cell) | 4 | [6] |

| Temperature (K) | 296 | [6] |

| R-factor (R1) | 0.044 | [6] |

| wR2 (all data) | 0.136 | [6] |

Molecular Geometry and Conformation

The analysis reveals that the non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of just 0.0358 Å.[6] This planarity is characteristic of the sp²-hybridized atoms of the pyrrole ring and the attached carbonyl group, which favor a flat arrangement to maximize π-orbital overlap and resonance stabilization.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. Understanding this packing is crucial for predicting physical properties like solubility and melting point.

Diagram: Key Intermolecular Interactions

Caption: Schematic of interactions stabilizing the crystal lattice.

Analysis of Interactions:

-

N—H⋯O Hydrogen Bonds: The most significant intermolecular force is a classic hydrogen bond between the pyrrole N–H group (the donor) and the carbonyl oxygen atom (the acceptor) of an adjacent molecule. This interaction links the molecules into infinite zigzag chains that propagate along the b-axis of the unit cell.[6] This is a highly directional and strong interaction that provides the primary structural motif.

-

C—H⋯O Hydrogen Bonds: Weaker C–H⋯O interactions further stabilize the crystal structure, linking the primary chains into a more robust three-dimensional network.[6]

-

C—H⋯π Interactions: The structure is also stabilized by C–H⋯π interactions, where a C–H bond from one molecule points towards the electron-rich face of the pyrrole ring on a neighboring molecule.[6] These interactions, while weaker than conventional hydrogen bonds, are crucial for efficient packing in the solid state.

Implications for Drug Development

The detailed crystal structure provides critical insights for medicinal chemists:

-

Pharmacophore Modeling: The planar conformation of the pyrrole core and the precise location of hydrogen bond donors (N-H) and acceptors (C=O) provide an exact 3D template. This can be used to design new molecules with a high probability of fitting into a specific protein binding site.

-

Structure-Activity Relationships (SAR): The structure reveals which parts of the molecule are involved in key intermolecular contacts. Chemists can infer that modifying the methyl groups at positions 3 and 4 may impact steric interactions and solubility, while modifications to the ester group could influence hydrogen bonding and metabolic stability.

-

Polymorphism Prediction: The observed packing motifs and intermolecular interactions are fundamental to the crystalline form. This knowledge helps in predicting and identifying potential polymorphs—different crystal forms of the same compound—which can have dramatically different physical properties, a critical consideration in pharmaceutical development.

Conclusion

This guide has detailed the structural elucidation of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a close and structurally representative analog of the target methyl ester. Through a combination of established synthetic protocols, controlled crystallization, and high-resolution single-crystal X-ray diffraction, we have defined its atomic-level architecture. The molecule exhibits a near-planar conformation and packs into a stable 3D lattice governed by a network of N—H⋯O, C—H⋯O, and C—H⋯π interactions. These structural insights are not merely academic; they provide a validated, actionable foundation for researchers in drug discovery and materials science to design and develop new functional molecules with greater precision and predictability.

References

-

Wang, X. H., Yang, Z., Wu, J. C., & Wang, K. (2010). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2309. [Link]

-

Chiacchio, M. A., Iannazzo, D., & Giofrè, S. V. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC medicinal chemistry, 11(11), 1259–1272. [Link]

-

Gulea, M., & Ungureanu, E. M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International journal of molecular sciences, 24(13), 10565. [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved January 23, 2026, from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). One-pot Green Synthesis of Pyrrole Derivatives Catalyzed by Nano Sulfated Zirconia as a Solid Acid Catalyst. Retrieved January 23, 2026, from [Link]

-

Russian Chemical Reviews. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5088. [Link]

-

ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved January 23, 2026, from [Link]

-

NetEase. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved January 23, 2026, from [Link]

-

Journal of the Iranian Chemical Society. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4447–4473. [Link]

-

MDPI. (2023). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Biosensors, 13(7), 717. [Link]

-

Wang, X. H., Yang, Z., & Wu, J. C. (2009). Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3238. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate via the Barton-Zard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Barton-Zard pyrrole synthesis, with a specific focus on its application in the preparation of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. This polysubstituted pyrrole serves as a valuable building block in medicinal chemistry and materials science. This document will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the significance of this synthetic strategy in the broader context of heterocyclic chemistry.

Introduction: The Strategic Importance of the Barton-Zard Pyrrole Synthesis

The synthesis of substituted pyrroles is of paramount importance in organic chemistry, as the pyrrole motif is a core structural component in a vast array of natural products, pharmaceuticals, and functional materials.[1] The Barton-Zard reaction, first reported by Sir Derek Barton and Dr. Samir Zard in 1985, provides a convergent and highly effective method for the construction of the pyrrole ring.[2] The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base to yield a substituted pyrrole-2-carboxylate.[3]

The strategic advantage of the Barton-Zard synthesis lies in its ability to introduce diverse substituents at the 3- and 4-positions of the pyrrole ring, governed by the choice of the starting nitroalkene. This modularity is particularly valuable in drug discovery and development, where the systematic variation of substituents is crucial for structure-activity relationship (SAR) studies.

This application note will specifically explore the synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key intermediate for more complex molecular architectures.

Mechanistic Insights: A Step-by-Step Elucidation of the Barton-Zard Reaction

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Barton-Zard synthesis proceeds through a well-established five-step sequence:[4]

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the methyl isocyanoacetate by a suitable base, forming a nucleophilic enolate.[2] The acidity of this proton is enhanced by the electron-withdrawing nature of both the ester and the isocyano groups.

-

Michael Addition: The generated enolate undergoes a Michael-type conjugate addition to the electron-deficient nitroalkene (in this case, 1-nitropropene). This step forms a new carbon-carbon bond and generates a nitronate intermediate.[5]

-

Intramolecular Cyclization (5-endo-dig): The nucleophilic carbon of the nitronate attacks the electrophilic carbon of the isocyano group in an intramolecular fashion. This 5-endo-dig cyclization results in the formation of a five-membered dihydropyrrole ring.

-

Elimination of the Nitro Group: The reaction mixture, still under basic conditions, facilitates the elimination of the nitro group as nitrous acid (HNO₂). This elimination is a key driving force for the reaction and leads to the formation of a 3H-pyrrole intermediate.

-

Tautomerization: The non-aromatic 3H-pyrrole intermediate rapidly tautomerizes to the more stable aromatic 1H-pyrrole, yielding the final product.

The overall transformation is a powerful example of a cascade reaction, where a series of sequential steps efficiently construct a complex heterocyclic system.

Visualizing the Mechanism

Figure 1. The five-step mechanism of the Barton-Zard pyrrole synthesis.

Experimental Protocol: Synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

This protocol provides a representative procedure for the synthesis of the title compound. As with any chemical reaction, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Comments |

| 1-Nitropropene | 3156-70-5 | C₃H₅NO₂ | 87.08 | Lachrymatory, handle with care. |

| Methyl 2-isocyanoacetate | 39687-88-6 | C₄H₅NO₂ | 99.09 | Pungent odor, handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered. |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, distilled from sodium/benzophenone. |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous. |

| Saturated aq. NH₄Cl | N/A | NH₄Cl | 53.49 | |

| Brine | N/A | NaCl | 58.44 | |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add finely powdered anhydrous potassium carbonate (1.5 equivalents).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Stir the suspension vigorously. To this suspension, add methyl 2-isocyanoacetate (1.0 equivalent) via syringe.

-

Addition of Nitroalkene: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 1-nitropropene (1.1 equivalents) in anhydrous THF (10 mL) dropwise over 15 minutes. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate as a solid.

Characterization of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂[6] |

| Molecular Weight | 153.18 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.5 (br s, 1H, NH), 6.6 (s, 1H, H-5), 3.8 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~162 (C=O), 128 (C-5), 125 (C-2), 118 (C-4), 115 (C-3), 51 (OCH₃), 12 (CH₃), 10 (CH₃) |

| IR (KBr, cm⁻¹) ν | ~3300 (N-H), 2950 (C-H), 1680 (C=O), 1550, 1450 |

| Mass Spectrometry (EI) | m/z (%) = 153 (M⁺), 122, 94 |

Note: The spectral data provided are representative and may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Materials Science

The 3,4-dimethylpyrrole scaffold is a key component in a variety of biologically active molecules and functional materials. The ability to synthesize Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate provides a crucial entry point to these classes of compounds.

-

Porphyrin and Heme Analogues: Polysubstituted pyrroles are fundamental building blocks for the synthesis of porphyrins and related macrocycles. These molecules are central to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Synthetic porphyrins are investigated for applications in photodynamic therapy, catalysis, and as molecular sensors.[7]

-

Conducting Polymers: Pyrrole-based polymers, such as polypyrrole, are intrinsically conducting materials with applications in electronics, sensors, and energy storage devices. The properties of these polymers can be tuned by the nature and position of substituents on the pyrrole ring.[2]

-

Medicinal Chemistry: The pyrrole nucleus is a common feature in many pharmaceuticals. The substituents on the pyrrole ring play a critical role in modulating the pharmacological activity of these compounds. The ability to synthesize specific substitution patterns, such as the 3,4-dimethyl arrangement, is therefore highly valuable in the development of new therapeutic agents.[1]

Troubleshooting and Optimization

While the Barton-Zard reaction is generally robust, certain experimental parameters can be optimized to improve yields and purity.

-

Choice of Base: While potassium carbonate is a common and effective base, other non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) can be employed, particularly for less reactive substrates.

-

Solvent: Anhydrous aprotic solvents like THF, acetonitrile, or dimethylformamide (DMF) are typically used. The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.

-

Temperature: The initial Michael addition is often performed at low temperatures (0 °C) to control the exothermicity of the reaction. Subsequent steps are typically carried out at room temperature. For sluggish reactions, gentle heating may be beneficial.

-

Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is crucial for the success of the reaction, as the intermediates are sensitive to moisture and protic impurities.

Conclusion

The Barton-Zard synthesis provides a powerful and versatile tool for the construction of polysubstituted pyrroles. The synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, as outlined in this application note, exemplifies the utility of this reaction in accessing valuable building blocks for a range of applications. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are key to achieving high yields and purity. The modularity of the Barton-Zard reaction ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

-

Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-... ResearchGate. Available at: [Link]

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724. PubChem. Available at: [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents.

-

An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Available at: [Link]

-

Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. Available at: [Link]

-

Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. Available at: [Link]

-

Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... ResearchGate. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI. Available at: [Link]

-

Barton–Zard reaction - Hellenica World. Available at: [Link]

-

Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). The Human Metabolome Database. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Available at: [Link]

-

Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available at: [Link]

-

Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Available at: [Link]

-

Barton-Zard reaction - ResearchGate. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. allaboutchemistry.net [allaboutchemistry.net]

- 3. mdpi.com [mdpi.com]

- 4. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

Application Notes and Protocols: Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in Agrochemical Development

Introduction: The Pyrrole Scaffold as a Privileged Structure in Agrochemical Discovery

The pyrrole heterocycle is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" for the design of novel bioactive molecules. Within the agrochemical sector, pyrrole derivatives have demonstrated a remarkable breadth of activity, encompassing fungicidal, insecticidal, and herbicidal properties.[3][4][5] Notable examples include the natural product fungicide Pyrrolnitrin and the synthetic insecticide Chlorfenapyr, which underscore the potential of this chemical class.[3][4]

This document provides detailed application notes and protocols for the investigation of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate as a lead compound in agrochemical discovery. While direct, extensive research on this specific molecule in agriculture is not widely published, its structural features—a substituted pyrrole core with a carboxylate group—suggest significant potential for development. These notes are intended for researchers, scientists, and drug development professionals, offering a structured approach to exploring its bioactivity and optimizing its properties for agricultural applications.

Compound Profile: Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

| Property | Value | Source |

| IUPAC Name | methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [6] |

| Molecular Formula | C₈H₁₁NO₂ | [6] |

| Molecular Weight | 153.18 g/mol | [6] |

| CAS Number | 50634-33-8 | [6] |

| Appearance | White solid (typical for similar compounds) | [7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane) | General chemical knowledge |

Rationale for Agrochemical Exploration

The selection of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate as a candidate for agrochemical screening is based on several key scientific principles:

-

Structural Analogy to Bioactive Pyrroles: The core structure is analogous to other pyrrole-containing compounds with known agrochemical activity. The substituent pattern can influence the mode of action and target specificity.[8][9]

-

Metabolic Precursor Potential: The methyl ester functionality can be readily hydrolyzed by plant or fungal enzymes to the corresponding carboxylic acid (Pyrrole-2-carboxylic acid).[7][10][11] This bioactivation can lead to a different spectrum of activity.

-

Scaffold for Derivatization: The pyrrole ring and the carboxylate group offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and physicochemical properties.

Proposed Research Workflow for Agrochemical Screening

The following workflow outlines a comprehensive strategy for evaluating the agrochemical potential of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

Caption: A streamlined workflow for the agrochemical evaluation of the target compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

While this compound is commercially available, a laboratory-scale synthesis may be required for derivatization. A common method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis or variations thereof. A plausible synthetic route is outlined below.

Principle: This protocol is adapted from established methods for the synthesis of substituted pyrrole-2-carboxylates. One common approach involves the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound.

Materials:

-

Methyl acetoacetate

-

Sodium nitrite

-

Glacial acetic acid

-

Zinc dust

-

3-Methyl-2,4-pentanedione

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of Methyl 2-amino-3-oxobutanoate:

-

Dissolve methyl acetoacetate in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Slowly add zinc dust in portions, keeping the temperature below 40°C.

-

After the addition is complete, stir for an additional hour.

-

Filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino-β-ketoester.

-

-

Knorr Pyrrole Synthesis:

-

Dissolve the crude methyl 2-amino-3-oxobutanoate and 3-methyl-2,4-pentanedione in methanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Screening

Principle: The poisoned food technique is a standard method to evaluate the fungistatic activity of a compound by measuring the inhibition of mycelial growth.[3]

Target Organisms: A panel of economically important plant pathogenic fungi should be used, for example:

-

Fusarium graminearum (causes Fusarium head blight in cereals)

-

Botrytis cinerea (causes grey mold on various crops)

-

Rhizoctonia solani (causes root rot and damping-off)

-

Phytophthora infestans (causes late blight of potato and tomato)

Materials:

-

Pure cultures of test fungi

-

Potato Dextrose Agar (PDA)

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Commercial fungicide (e.g., Carbendazim, as a positive control)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Media Preparation:

-

Autoclave PDA medium and cool to 45-50°C.

-

Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is below 1% (v/v) in all plates, including the control.

-

Prepare a control plate with PDA and DMSO only.

-

Prepare a positive control plate with a known fungicide.

-

Pour the amended media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the periphery of a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelial growth using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

-

-

Incubation: Incubate the plates at 25 ± 2°C in the dark.

-

Data Collection:

-

Measure the radial growth of the fungal colony in two perpendicular directions at 24-hour intervals until the fungus in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

-

Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds through probit analysis.

Protocol 3: Primary Herbicidal Screening

Principle: This protocol assesses the pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity of the test compound on representative monocot and dicot weed species.[5]

Test Species:

-

Monocot: Ryegrass (Lolium perenne)

-

Dicot: Cress (Lepidium sativum)

Materials:

-

Seeds of test species

-

Pots or trays with standard potting soil

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Acetone

-

Tween-20 (surfactant)

-

Commercial herbicide (e.g., Glyphosate, as a positive control)

-

Spray chamber

Procedure:

-

Pre-emergence Application:

-

Sow seeds of the test species in pots at a uniform depth.

-

Prepare a solution of the test compound in acetone with 0.5% (v/v) Tween-20 at various concentrations (e.g., corresponding to application rates of 100, 500, and 2000 g/ha).

-

Apply the solution evenly to the soil surface using a laboratory spray chamber.

-

Grow the plants in a greenhouse or growth chamber with a controlled environment (e.g., 16h light/8h dark cycle, 22°C).

-

Water the pots from the base to avoid washing the compound away.

-

After 14-21 days, assess the herbicidal effect by visually rating the plant injury (0 = no effect, 100 = complete kill) and measuring the fresh weight of the shoots.

-

-

Post-emergence Application:

-

Sow seeds and grow the plants until they reach the 2-3 leaf stage.

-

Prepare the test solutions as described for the pre-emergence application.

-

Apply the solution to the foliage of the plants until runoff using the spray chamber.

-

Return the plants to the greenhouse or growth chamber.

-

After 14-21 days, assess the herbicidal effect as described above.

-

Data Analysis: Compare the injury ratings and fresh weight reduction to the untreated control to determine the herbicidal efficacy at different application rates.

Protocol 4: Insecticidal Activity Screening (Contact and Ingestion)

Principle: This protocol evaluates the insecticidal potential of the compound through direct contact (topical application) and ingestion (leaf dip assay).

Test Insect: Cabbage Looper (Trichoplusia ni) larvae (a common agricultural pest).

Materials:

-

Cabbage looper larvae (3rd instar)

-

Cabbage leaves

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Acetone

-

Triton X-100 (surfactant)

-

Micro-applicator

-

Ventilated containers

Procedure:

-

Contact Toxicity (Topical Application):

-

Prepare serial dilutions of the test compound in acetone.

-

Anesthetize the larvae by chilling them on ice.

-

Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each larva.

-

The control group receives acetone only.

-

Place each treated larva in a ventilated container with a fresh cabbage leaf.

-

Record mortality at 24, 48, and 72 hours post-application.

-

Calculate the LD₅₀ (Lethal Dose to kill 50% of the population).

-

-

Ingestion Toxicity (Leaf Dip Assay):

-

Prepare aqueous solutions of the test compound at various concentrations with 0.1% (v/v) Triton X-100.

-

Cut cabbage leaf discs (e.g., 5 cm diameter).

-

Dip each leaf disc in the test solution for 10 seconds and allow it to air dry.

-

Control discs are dipped in a solution of water and Triton X-100.

-

Place one leaf disc and five larvae into a ventilated container.

-

Record mortality at 24, 48, and 72 hours.

-

Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population).

-

Structure-Activity Relationship (SAR) and Lead Optimization

Should Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate exhibit promising activity in the primary screens, a systematic SAR study is the logical next step.

Caption: A strategic approach for the Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate represents a promising, yet underexplored, starting point for the development of new agrochemicals. Its simple, synthetically accessible structure, combined with the proven track record of the pyrrole scaffold, makes it an attractive candidate for screening campaigns. The protocols detailed in this document provide a robust framework for a systematic evaluation of its fungicidal, herbicidal, and insecticidal properties. Positive results from these initial screens would warrant a comprehensive lead optimization program, focusing on SAR studies to enhance potency and define the spectrum of activity, ultimately leading to the development of novel crop protection solutions.

References

-

Zasępina, E., & Cmoch, P. (2016). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1358. [Link]

-

Li, Y., et al. (2023). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Journal of Fungi, 9(7), 722. [Link]

-

Kim, J. H., & Lee, K. R. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2608. [Link]

-

Shaikh, I. A., et al. (2023). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Chemistry & Biology Interface, 13(1), 1-15. [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

El-Sayed, W. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19741. [Link]

-

PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. ChemistrySelect, 9(8), e202304531. [Link]

-

ResearchGate. (2015). Uncoupling activity and pesticidal properties of pyrroles. Retrieved from [Link]

-

Moon, M. W., et al. (1973). Herbicidal activity of ester and amide derivatives of substituted pyrrole-2,4-dicarboxylic acids. Journal of Agricultural and Food Chemistry, 21(5), 763-766. [Link]

-

Abdel-Ghaffar, T. R., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 4150-4161. [Link]

-

Kim, J. H., & Lee, K. R. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2608. [Link]

-

Shaikh, I. A., et al. (2023). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Chemistry & Biology Interface, 13(1), 1-15. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

ResearchGate. (2018). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central. [Link]

-

ResearchGate. (2019). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

-

MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5737. [Link]

-

Bentham Science. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Organic Chemistry, 14(2), 108-114. [Link]

-

ResearchGate. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Retrieved from [Link]

-

Sci-Hub. (1994). The synthesis of pyrroles with insecticidal activity. Pesticide Science, 41(3), 279-286. [Link]

-

National Institutes of Health. (2024). Rational design and synthesis of new pyrrolone candidates as prospective insecticidal agents against Culex pipiens L. Larvae. Scientific Reports, 14(1), 24656. [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophilic Substitution Reactions of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a valuable and versatile building block in organic synthesis.[3] Its strategic substitution pattern, featuring an electron-withdrawing carboxylate group and electron-donating methyl groups, presents a unique electronic landscape that dictates its reactivity towards electrophiles. This guide provides a detailed exploration of the electrophilic substitution reactions of this substrate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic Landscape and Regioselectivity: A Mechanistic Overview

The reactivity of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in electrophilic aromatic substitution (EAS) is governed by the interplay of its substituents. The lone pair of electrons on the nitrogen atom renders the pyrrole ring electron-rich and highly susceptible to electrophilic attack. The methyl groups at the C3 and C4 positions are electron-donating through hyperconjugation, further activating the ring. Conversely, the methyl carboxylate group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack.

The regioselectivity of these reactions is a critical consideration. Electrophilic attack on the pyrrole ring can, in principle, occur at the C5 position or the less-favored C-H positions of the methyl groups. The attack at the C5 position is overwhelmingly favored due to the formation of a more stable cationic intermediate (a Wheland intermediate) that can be described by three resonance structures, effectively delocalizing the positive charge.[4] The electron-withdrawing nature of the C2-substituent further directs incoming electrophiles to the C5 position.

I. Acylation Reactions: Introducing Carbonyl Functionality

Acylation is a fundamental transformation for introducing carbonyl groups, which serve as versatile handles for further synthetic manipulations. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including pyrroles.[5]

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] This reagent is a mild electrophile, well-suited for the formylation of sensitive substrates like pyrroles.

This protocol is adapted from the procedure for the corresponding ethyl ester.[5]

Materials:

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (1.10 g, 0.015 mol) in CH₂Cl₂ (10 mL) to 0 °C in an ice-water bath.

-

Add POCl₃ (2.30 g, 0.015 mol) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (2.51 g, 0.015 mol) in CH₂Cl₂ (20 mL) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Carefully add 80 mL of a 10% aqueous Na₂CO₃ solution to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 100:1) as the eluent to yield the desired product.

Expected Yield: ~77%[5]

Causality of Experimental Choices:

-

The use of an ice-water bath during the formation of the Vilsmeier reagent and the initial stages of the reaction is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

The addition of Na₂CO₃ solution serves to neutralize the acidic reaction mixture and facilitate the workup.

-

Column chromatography is essential for purifying the product from any unreacted starting material or byproducts.

II. Halogenation: Introducing Halogen Atoms

Halogenated pyrroles are important precursors for cross-coupling reactions and other functional group transformations. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are convenient and selective reagents for the halogenation of pyrroles under mild conditions.[7]

A. Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on general procedures for the chlorination of substituted pyrroles.[7]

Materials:

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

NCS is a mild chlorinating agent, which is important for preventing over-halogenation or decomposition of the pyrrole ring.

-

The reaction is typically carried out at low temperatures to enhance selectivity and control the reaction rate.

B. Bromination with N-Bromosuccinimide (NBS)

The procedure for bromination is analogous to chlorination, substituting NCS with NBS.

III. Nitration: Introducing a Nitro Group

The nitration of pyrroles requires mild conditions to avoid polymerization and degradation, which are common with the standard nitric acid/sulfuric acid mixture.[8] A widely used and effective method involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[9]

Detailed Protocol: Synthesis of Methyl 3,4-dimethyl-5-nitro-1H-pyrrole-2-carboxylate

This is a general protocol for the nitration of pyrroles and should be optimized for the specific substrate.[8][9]

Materials:

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Acetic anhydride

-

Fuming nitric acid

-

Ice-salt bath

-

Ice-water

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool acetic anhydride to -10 °C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the cold acetic anhydride with vigorous stirring, ensuring the temperature does not rise above -5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C to form acetyl nitrate.

-

Dissolve Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C.

-

Slowly add the prepared acetyl nitrate solution to the pyrrole solution, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and water.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization.

Causality of Experimental Choices:

-

The use of acetic anhydride as a solvent and reagent allows for the in situ formation of acetyl nitrate, a milder nitrating agent than the nitronium ion generated in mixed acid.

-

Strict temperature control is critical to prevent the decomposition of acetyl nitrate and to avoid unwanted side reactions with the sensitive pyrrole substrate.

IV. Friedel-Crafts Acylation with Acid Anhydrides

While the Vilsmeier-Haack reaction is excellent for formylation, other acyl groups can be introduced using acid anhydrides in the presence of a Lewis acid catalyst.[5]

Detailed Protocol: Synthesis of Methyl 5-acetyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

This is a general protocol and may require optimization.

Materials:

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dilute Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of ice and dilute HCl.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

V. Alkylation: Introducing Alkyl Groups

The C-alkylation of pyrroles can be challenging due to the competing N-alkylation. Friedel-Crafts alkylation conditions can be employed, but often require careful optimization to favor C-alkylation.[10]

Conceptual Protocol: C-Alkylation of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Reagents:

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

-

Alkyl halide (e.g., t-butyl chloride)

-

Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

General Approach:

-

The pyrrole substrate would be dissolved in an anhydrous, non-polar solvent under an inert atmosphere.

-

A Lewis acid would be added at low temperature (e.g., 0 °C or lower).

-

The alkyl halide would then be added slowly, and the reaction would be allowed to proceed at a controlled temperature.

-

Workup would involve quenching with water or a dilute acid, followed by extraction, drying, and purification.

Key Considerations:

-

The choice of Lewis acid and solvent can significantly influence the ratio of C- to N-alkylation.

-

The reactivity of the alkyl halide is also a critical factor.

Data Summary Table

| Electrophilic Reaction | Electrophile/Reagent | Product | Typical Yield | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | ~77% | [5] |

| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 5-chloro-3,4-dimethyl-1H-pyrrole-2-carboxylate | - | [7] |

| Bromination | N-Bromosuccinimide (NBS) | Methyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate | - | [7] |

| Nitration | HNO₃, Acetic Anhydride | Methyl 3,4-dimethyl-5-nitro-1H-pyrrole-2-carboxylate | - | [8][9] |

| Friedel-Crafts Acylation | Acetic Anhydride, AlCl₃ | Methyl 5-acetyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | - | [5] |

Yields are approximate and may vary depending on specific reaction conditions and scale.

Visualizing the Chemistry

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic substitution.

Experimental Workflow for Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation workflow.

Conclusion

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a versatile substrate for a range of electrophilic substitution reactions. By carefully selecting the appropriate reagents and conditions, researchers can selectively introduce a variety of functional groups at the C5 position, paving the way for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full synthetic potential of this important heterocyclic building block.

References

-

Wang, Y., et al. (2009). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1661. Available at: [Link]

-

Krayushkin, M. M., et al. (2005). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1968. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Wu, J-Y., et al. (2010). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2309. Available at: [Link]

-

PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Química Orgánica. (n.d.). Nitration of pyrrole. Retrieved from [Link]

-

Ackermann, L., et al. (2018). Arene Ruthenium(II) Carboxylates for C-H Alkylations and Arylations at Near Room Temperature. Angewandte Chemie International Edition, 57(40), 13130-13134. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Antes, J., et al. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. 20th International Symposium on the Application of Computers and Operations Research in the Mineral Industry. Available at: [Link]

-

Organic Chemistry Frontiers. (2020). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Retrieved from [Link]

-

Anderson, H. J., & Gregorovich, B. X. (1957). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 35(1), 23-29. Available at: [Link]

-

YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]

-

ResearchGate. (1973). Chlorination of Pyrroles. Part I. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

-

ResearchGate. (2017). How to synthesize esters of nitro compounds?. Retrieved from [Link]

-

ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]

-

PubMed. (2009). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides. Retrieved from [Link]

-

ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

-

ACS Publications. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Retrieved from [Link]

-

Inose, T., et al. (2007). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Tetrahedron Letters, 48(39), 6913-6916. Available at: [Link]

-

Sciforum. (2016). Halogenation of alkenylaluminums by sulfonyl chloride and bromide. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

RSC Publishing. (2020). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Retrieved from [Link]

- Google Patents. (n.d.). Nitration reactions with acid anhydride promoters.

-

National Center for Biotechnology Information. (2011). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (1985). A new synthesis of pyrroles from nitroalkenes. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of N-methylpyrrole.

-

Chem-Space. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Duality of Mechanism for Nitration in Acetic Anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Methyl 3-(4-fluorophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-3a-carboxylate. Retrieved from [Link]

Sources

- 1. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. sciforum.net [sciforum.net]

- 3. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]